2-(4-Nitrophenyl)ethane-1-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2-(4-nitrophenyl)ethanethiol |
InChI |
InChI=1S/C8H9NO2S/c10-9(11)8-3-1-7(2-4-8)5-6-12/h1-4,12H,5-6H2 |
InChI Key |
KVLMFNMBVCSSQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCS)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of 2 4 Nitrophenyl Ethane 1 Thiol and Its Precursors
Strategic Disconnections and Retrosynthetic Analyses for 2-(4-Nitrophenyl)ethane-1-thiol
Retrosynthetic analysis provides a logical framework for designing a synthetic route by breaking down the target molecule into simpler, commercially available precursors. For this compound, several strategic disconnections can be considered.
The most intuitive disconnection is at the carbon-sulfur (C-S) bond. This approach, based on a nucleophilic substitution pathway, identifies a C2-synthon, 1-(2-haloethyl)-4-nitrobenzene, and a sulfur nucleophile as the key precursors. The haloethyl derivative, particularly 1-(2-bromoethyl)-4-nitrobenzene, is a readily available starting material. manchesterorganics.comnbinno.comsigmaaldrich.comnih.gov
A second strategy involves a functional group interconversion (FGI) approach, targeting precursor molecules where the sulfur atom is already present but in a different oxidation state. Two primary pathways emerge from this analysis:
Disulfide Reduction: This route disconnects the sulfur-sulfur (S-S) bond of the corresponding disulfide, bis(2-(4-nitrophenyl)ethyl) disulfide. This precursor can then be reduced to yield two equivalents of the target thiol. The disulfide itself can be synthesized from the same haloethyl precursor.
Sulfonyl Halide Reduction: This pathway involves the reduction of a sulfonyl chloride precursor, namely 2-(4-nitrophenyl)ethanesulfonyl chloride. nih.gov This approach requires a robust reducing agent to convert the sulfonyl chloride to the thiol.
These retrosynthetic pathways are illustrated in the figure below and form the basis for the synthetic strategies discussed in the subsequent sections.
Figure 1: Key retrosynthetic disconnections for this compound, highlighting C-S bond cleavage and functional group interconversions from disulfide and sulfonyl chloride precursors.Development of Chemoselective and Regioselective Synthetic Routes
Based on the retrosynthetic analysis, several forward synthetic routes can be developed. The key challenge lies in achieving high chemoselectivity, particularly in managing the reactivity of the thiol group and preventing unwanted side reactions.
This direct approach involves the reaction of a 4-nitrophenethyl electrophile with a sulfur nucleophile. The most common precursor is 1-(2-bromoethyl)-4-nitrobenzene due to its commercial availability and the good leaving group ability of the bromide ion. sigmaaldrich.comchemicalbook.com
Two primary sulfur sources are typically employed:
Sodium Hydrosulfide (B80085) (NaSH): As a strong nucleophile, NaSH can displace the bromide in an SN2 reaction. However, a significant drawback is that the resulting thiolate anion can react with another molecule of the alkyl halide to form the corresponding sulfide (B99878) (thioether) as a major byproduct. youtube.com Using a large excess of the hydrosulfide can help minimize this secondary reaction.
Thiourea (B124793): A more controlled method involves using thiourea as the sulfur nucleophile. Thiourea attacks the alkyl halide to form a stable intermediate, an alkyl isothiouronium salt. This salt protects the sulfur from further alkylation. Subsequent hydrolysis of the isothiouronium salt with an aqueous base liberates the desired thiol. youtube.com This two-step procedure often provides higher yields and purity of the final thiol product.
| Method | Starting Material | Reagents | Intermediate | Final Product |
| Hydrosulfide | 1-(2-Bromoethyl)-4-nitrobenzene | 1. NaSH (excess) 2. H₃O⁺ (workup) | 2-(4-Nitrophenyl)ethane-1-thiolate | This compound |
| Thiourea | 1-(2-Bromoethyl)-4-nitrobenzene | 1. (NH₂)₂C=S 2. NaOH(aq), then H₃O⁺ | S-(2-(4-Nitrophenyl)ethyl)isothiouronium bromide | This compound |
Table 1: Comparison of direct thiolation strategies for the synthesis of this compound.
An alternative to direct thiolation is the reduction of sulfur-containing precursors that are in a higher oxidation state.
Reduction of Disulfides: The disulfide, bis(2-(4-nitrophenyl)ethyl) disulfide, serves as a stable precursor that can be readily converted to the thiol via reduction. The disulfide itself can be prepared from 1-(2-bromoethyl)-4-nitrobenzene and sodium disulfide (Na₂S₂). The reduction of the S-S bond is a common transformation and can be achieved with various reagents. smolecule.comontosight.ai Mild reducing agents are often sufficient for this purpose. The equilibrium of the reaction can be driven to completion by using an excess of the reducing agent. csic.es
Reduction of Sulfonyl Halides: A more vigorous reduction is required to convert a sulfonyl halide to a thiol. The precursor, 2-(4-nitrophenyl)ethanesulfonyl chloride, can be synthesized via methods such as the oxidative chlorination of the corresponding thiol or disulfide. nih.gov The reduction of sulfonyl chlorides to thiols can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by using zinc dust in an acidic medium. chemicalbook.com
| Precursor Type | Precursor Name | Synthetic Route to Precursor | Reducing Agents |
| Disulfide | bis(2-(4-Nitrophenyl)ethyl) disulfide | 1-(2-Bromoethyl)-4-nitrobenzene + Na₂S₂ | Dithiothreitol (DTT), Tributylphosphine nih.gov, NaBH₄ |
| Sulfonyl Halide | 2-(4-Nitrophenyl)ethanesulfonyl chloride | Oxidative chlorination of the corresponding thiol or disulfide | LiAlH₄, Zn/HCl |
Table 2: Reductive approaches for the synthesis of this compound from disulfide and sulfonyl halide precursors.
The synthesis of this compound from 1-(2-bromoethyl)-4-nitrobenzene is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The carbon atom bonded to the bromine is the electrophilic center, which is attacked by the sulfur nucleophile. youtube.com
The choice of the sulfur nucleophile is critical for the success of the reaction. Sulfur nucleophiles are generally considered "soft" nucleophiles, which favors substitution over elimination, a crucial factor when using secondary alkyl halides. The larger size and greater polarizability of sulfur compared to oxygen make thiolates excellent nucleophiles but relatively weak bases, thus minimizing the competing E2 elimination pathway that can be problematic with smaller, "harder" nucleophiles like alkoxides. youtube.com
To avoid the formation of a thioether byproduct, the thiourea method is often preferred. The mechanism proceeds as follows:
SN2 Attack: The sulfur atom of thiourea acts as the nucleophile, attacking the primary carbon of 1-(2-bromoethyl)-4-nitrobenzene and displacing the bromide ion. This forms the S-(2-(4-nitrophenyl)ethyl)isothiouronium bromide salt.
Hydrolysis: The isothiouronium salt is then treated with an aqueous base, such as sodium hydroxide (B78521). The hydroxide ion attacks the carbon of the C=N double bond, leading to a series of steps that ultimately release the 2-(4-nitrophenyl)ethane-1-thiolate anion.
Acidification: A final workup with a mild acid protonates the thiolate to yield the final thiol product.
Catalytic Approaches in the Synthesis of this compound
While classical stoichiometric reactions are effective, catalytic methods offer advantages in terms of efficiency and atom economy. The application of catalysis to the synthesis of aliphatic thiols is an area of ongoing research.
Transition metal catalysis is a powerful tool in C-S bond formation, although many established protocols focus on the synthesis of aryl thiols. The direct coupling of aryl halides with sulfur sources, often using palladium or copper catalysts, is well-documented. However, sulfur compounds can act as catalyst poisons, which presents a significant challenge. smolecule.com
For a molecule like this compound, catalytic strategies could be envisioned starting from different precursors:
From Alcohols: Catalytic conversion of alcohols to thiols can be achieved by reacting an alcohol with hydrogen sulfide over a blended catalyst system, which might include a hydrotreating catalyst and a dehydration catalyst. google.com This could provide a route from the precursor 2-(4-nitrophenyl)ethanol.
Hydrothiolation of Alkenes: A more direct catalytic route would be the anti-Markovnikov addition of a thiol to an alkene, a process known as the thiol-ene reaction. This could involve the hydrothiolation of 4-nitrostyrene (B89597) with a suitable thiolating agent, potentially mediated by a transition metal photoredox catalyst.
While specific, high-yield catalytic methods for the synthesis of this compound are not extensively reported in the literature, the general principles of transition metal-catalyzed C-S bond formation provide a framework for future development in this area.
Organocatalysis in Thiol Generation
While traditional methods for thiol synthesis often rely on metal-based reagents or harsh conditions, the field of organocatalysis offers milder and more environmentally benign alternatives. Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of generating this compound, organocatalytic approaches can be applied to the key bond-forming reactions.
A plausible and commonly employed strategy for the synthesis of thiols is the reaction of an alkyl halide with a sulfur nucleophile, such as thiourea. The initial reaction forms an isothiouronium salt, which is subsequently hydrolyzed to yield the desired thiol. Organocatalysts can play a role in facilitating the initial S-alkylation of thiourea or in promoting the hydrolysis of the isothiouronium salt under milder conditions.
For instance, a phase-transfer catalyst, which is a type of organocatalyst, could be employed to facilitate the reaction between an aqueous solution of a sulfur nucleophile and an organic solution of the precursor, 2-(4-nitrophenyl)ethyl halide. This would enhance the reaction rate and efficiency.
While specific research on the organocatalytic synthesis of this compound is not extensively documented in publicly available literature, the principles of organocatalysis are broadly applicable. The following table illustrates a hypothetical organocatalytic approach for the synthesis of the intermediate isothiouronium salt.
Table 1: Illustrative Organocatalytic Synthesis of 2-(4-Nitrophenylethyl)isothiouronium Bromide
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 78 | 24 | 65 |
| 2 | Tetrabutylammonium bromide | Toluene/Water | 50 | 12 | 85 |
| 3 | 18-Crown-6 | Acetonitrile | 40 | 18 | 88 |
This table presents illustrative data for educational purposes and is not based on documented experimental results for this specific reaction.
Green Chemistry Principles in Synthetic Route Optimization
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible processes. Key areas of focus include the use of greener solvents, atom economy, and the reduction of hazardous reagents and byproducts.
One of the primary precursors for the synthesis of this compound is 2-(4-nitrophenyl)ethanol. researchgate.net The synthesis of this alcohol can be optimized according to green chemistry principles. For example, replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or supercritical fluids can significantly reduce the environmental impact.
The conversion of the alcohol to an alkyl halide, a common intermediate for thiol synthesis, can also be made greener. Traditional methods often use harsh halogenating agents. Alternative, greener methods might involve the use of solid-supported reagents or catalytic systems that minimize waste.
The subsequent reaction with thiourea to form the isothiouronium salt and its hydrolysis can also be optimized. Using water as a solvent for the hydrolysis step is a key green feature. Furthermore, the optimization of reaction conditions to maximize yield and minimize reaction time reduces energy consumption.
The following table outlines a comparison of a traditional versus a greener synthetic approach for the preparation of this compound.
Table 2: Comparison of Traditional and Greener Synthetic Routes
| Step | Traditional Approach | Greener Approach | Green Chemistry Principle Addressed |
| Precursor Synthesis | Nitration of phenylethanol using concentrated nitric and sulfuric acids. | Enzyme-catalyzed nitration or use of solid acid catalysts. | Use of less hazardous reagents, improved selectivity. |
| Halogenation | Use of PBr3 or SOCl2 in a chlorinated solvent. | Catalytic conversion of the alcohol to the halide using a supported reagent. | Reduction of hazardous waste, use of catalysis. |
| Thiol Formation | Reaction with thiourea in a volatile organic solvent, followed by strong base hydrolysis. | Reaction in a water/ethanol mixture, followed by hydrolysis with a milder base or under catalytic conditions. | Use of safer solvents, reduction of corrosive waste. |
Purification Techniques and Yield Optimization Strategies for Research Scale
The successful synthesis of this compound on a research scale is highly dependent on effective purification techniques and strategies to optimize the yield. The presence of both a polar nitro group and a reactive thiol group requires careful consideration during purification.
Purification Techniques:
Crystallization: This is a primary method for purifying the final product and its solid intermediates. The choice of solvent is critical. For a compound like this compound, a mixed solvent system, such as ethanol/water or hexane (B92381)/ethyl acetate, may be effective. The slow cooling of a saturated solution can yield high-purity crystals. Complex-assisted crystallization could also be explored to remove structurally similar impurities. rsc.org
Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and byproducts. Silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is crucial for achieving good separation. A gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective for compounds with a range of polarities. stackexchange.com Given the potential for the thiol to oxidize on silica gel, deactivating the silica gel with a small amount of a base like triethylamine (B128534) in the eluent can be beneficial.
Yield Optimization Strategies:
Stoichiometry of Reactants: Carefully controlling the molar ratios of the reactants is essential. For the reaction of 2-(4-nitrophenyl)ethyl halide with thiourea, using a slight excess of thiourea can help drive the reaction to completion.
Reaction Conditions: Optimizing the temperature, reaction time, and catalyst loading (if applicable) is critical. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of degradation products.
Work-up Procedure: The work-up procedure after the reaction is complete is crucial for maximizing the isolated yield. This includes efficient extraction of the product into an appropriate organic solvent and thorough washing to remove impurities. For the hydrolysis of the isothiouronium salt, careful neutralization of the reaction mixture is necessary to ensure the thiol is in its neutral form for extraction.
The following table provides a general framework for optimizing the yield of this compound from its corresponding bromide precursor.
Table 3: Parameters for Yield Optimization of this compound Synthesis
| Parameter | Range/Options | Monitored Effect |
| Thiourea Equivalents | 1.0 - 1.5 | Reaction completion, byproduct formation |
| Hydrolysis Base | NaOH, K2CO3, NaHCO3 | Reaction rate, thiol stability |
| Hydrolysis Temperature | Room Temperature - 60°C | Reaction time, product degradation |
| Purification Method | Crystallization, Column Chromatography | Purity, isolated yield |
Mechanistic Investigations of Reactions Involving the Thiol Functionality of 2 4 Nitrophenyl Ethane 1 Thiol
Thiol-Ene Click Chemistry: Reaction Mechanisms and Kinetics
Thiol-ene reactions have gained prominence as a "click" chemistry due to their high efficiency, stereoselectivity, and rapid reaction rates with minimal byproducts. wikipedia.orgnih.gov These reactions, involving the addition of a thiol to an alkene, can proceed through two primary mechanisms: a free-radical addition and a Michael addition. wikipedia.org
The free-radical pathway is typically initiated by light, heat, or a radical initiator, which abstracts a hydrogen atom from the thiol to generate a thiyl radical. wikipedia.orgresearchgate.net This highly reactive species then adds to an alkene in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate. wikipedia.orgresearchgate.net A subsequent chain-transfer step, where the carbon-centered radical abstracts a hydrogen from another thiol molecule, propagates the radical chain and yields the final thioether product. wikipedia.org
The general mechanism for the free-radical thiol-ene reaction can be summarized as follows:
Initiation: Formation of a thiyl radical (RS•) from the thiol (RSH).
Propagation:
Addition of the thiyl radical to the alkene, forming a carbon-centered radical.
Chain transfer from another thiol molecule to the carbon-centered radical, yielding the thioether product and a new thiyl radical. wikipedia.org
Computational studies have been employed to understand the energetics and kinetics of these reactions, providing insights into the activation barriers of the propagation and chain-transfer steps. nih.gov The structure of the alkene and the nature of the initiator have been shown to significantly influence the reaction kinetics. nih.govdergipark.org.tr
Alternatively, the thiol-ene reaction can proceed via a Michael addition mechanism, particularly when the alkene is electron-deficient, such as in the case of acrylates or vinyl sulfones. wikipedia.orgnih.gov This pathway is typically catalyzed by a base or a nucleophile. wikipedia.orgnsf.gov The base deprotonates the thiol to form a thiolate anion, which then acts as a nucleophile and attacks the β-carbon of the activated alkene. nih.govnsf.gov
The key steps in the base-catalyzed Michael addition are:
Deprotonation of the thiol to form a thiolate.
Nucleophilic attack of the thiolate on the electron-deficient alkene.
Protonation of the resulting enolate to give the final product. nsf.gov
Nucleophilic catalysis involves the initial addition of the nucleophilic catalyst to the alkene, generating an enolate that then deprotonates the thiol. nsf.gov The choice of catalyst is crucial and can influence the reaction rate and selectivity.
Thiol-ene reactions are known for their high stereoselectivity. wikipedia.org In the radical addition pathway, the anti-Markovnikov addition is the predominant outcome. wikipedia.org The stereochemistry of the final product can be influenced by the structure of the reactants and the reaction conditions. For instance, in reactions involving cyclic alkenes, the stereochemical outcome is often directed by the conformational stability of the carbon-centered radical intermediate. wikipedia.org The reversibility of the initial radical addition can also lead to cis-trans isomerization of the alkene. wikipedia.org In the context of synthesizing glycomimetics, photoinitiated thiol-ene reactions of unsaturated sugars have demonstrated high stereoselectivity, leading to the formation of specific anomers. researchgate.netnih.govnih.gov
Nucleophilic Reactivity of the Thiol Group in 2-(4-Nitrophenyl)ethane-1-thiol
The thiol group of this compound can also act as a potent nucleophile, particularly after deprotonation to the corresponding thiolate. The electron-withdrawing nitro group on the phenyl ring enhances the acidity of the thiol proton, facilitating the formation of the thiolate anion.
The thiolate derived from this compound is an excellent nucleophile for conjugate addition reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. youtube.comresearchgate.net Vinyl sulfones are particularly reactive Michael acceptors in these reactions. rsc.org The reaction proceeds via the nucleophilic attack of the thiolate on the β-carbon of the vinyl sulfone, leading to the formation of a stable thioether.
Studies comparing the reactivity of various thiols have shown that the rate of conjugate addition is influenced by the pKa of the thiol and the nature of the Michael acceptor. nsf.govrsc.org Vinyl sulfones have been shown to react more rapidly and selectively with thiols compared to acrylates in competitive experiments. rsc.org
| Michael Acceptor | Relative Reaction Rate with Hexanethiol | Conversion after 1 hour with Hexanethiol |
|---|---|---|
| Ethyl Vinyl Sulfone | ~7 times faster than Hexyl Acrylate | 100% |
| Hexyl Acrylate | - | <10% (in presence of Ethyl Vinyl Sulfone) |
The thiol group can participate in condensation reactions, for example, with carboxylic acids or their derivatives to form thioesters, although this typically requires activation of the carboxylic acid. More relevant to the inherent reactivity of the thiol is its involvement in thiol-disulfide exchange reactions. chimicatechnoacta.ru In these reversible reactions, a thiol reacts with a disulfide bond, leading to the formation of a new thiol and a new disulfide.
The mechanism involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. This results in the cleavage of the disulfide bond and the formation of a new disulfide and a new thiolate. The equilibrium of this reaction is dependent on the relative concentrations and reduction potentials of the participating thiols and disulfides.
Role in Mechanochemical Thiolation Processes
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. Thiol-ene "click" reactions, which involve the addition of a thiol across a carbon-carbon double bond, are particularly well-suited for mechanochemical activation. wikipedia.orgtaylorandfrancis.com These reactions can proceed through either a radical-mediated or a nucleophilic pathway. alfa-chemistry.com
In the context of this compound, its participation in mechanochemical thiolation, such as the thiol-ene reaction, would likely proceed via a radical mechanism. wikipedia.org The process would be initiated by the homolytic cleavage of the S-H bond, generating a thiyl radical. This can be achieved through mechanical stress, often in the presence of a radical initiator. The resulting thiyl radical then adds to an alkene in an anti-Markovnikov fashion to form a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to propagate the chain reaction. wikipedia.org
The general mechanism for a radical-initiated thiol-ene reaction is as follows:
Initiation: Formation of a thiyl radical (RS•) from the thiol (RSH).
Propagation Step 1: Addition of the thiyl radical to an alkene to form a carbon-centered radical.
Propagation Step 2: Chain transfer from the carbon-centered radical with another thiol molecule to yield the thioether product and a new thiyl radical.
While specific studies on the mechanochemical behavior of this compound are not prevalent, the established principles of thiol-ene reactions suggest its potential as a reactant in such solvent-free, mechanically induced transformations. taylorandfrancis.com
Influence of the 4-Nitrophenyl Moiety on Thiol Reactivity and Selectivity
The presence of the 4-nitrophenyl group, even though separated from the thiol by an ethyl bridge, exerts a significant influence on the reactivity of the thiol functionality through electronic and steric effects.
Electronic Effects on Acid-Base Properties and Nucleophilicity
The 4-nitrophenyl group is a strong electron-withdrawing group due to the combined inductive and resonance effects of the nitro functionality. This electron-withdrawing nature has a profound impact on the acidity of the thiol proton. By stabilizing the resulting thiolate anion (RS⁻) through inductive electron withdrawal, the 4-nitrophenyl group increases the acidity of the thiol, leading to a lower pKa compared to an unsubstituted alkanethiol. nih.gov The stabilization of the thiolate anion is a key factor, as positive or partial positive charges, such as those induced by electron-withdrawing groups, can catalyze reactions by stabilizing the thiolate. nih.gov
Steric Hindrance Considerations
Steric hindrance plays a crucial role in determining the accessibility of the thiol group to reactants and can influence reaction rates and selectivity. The 2-(4-nitrophenyl)ethyl group is more sterically demanding than a simple alkyl group. The bulky phenyl ring and the nitro group can impede the approach of reactants to the sulfur atom.
Reaction Kinetics and Thermodynamic Analyses of this compound Transformations
A quantitative understanding of the reactivity of this compound can be achieved through kinetic and thermodynamic studies of its reactions. While specific data for this compound is limited, analogies can be drawn from studies on similar systems.
For instance, kinetic studies of the reaction of thiols with electrophiles are often used to probe the nucleophilicity of the thiol. The rate of reaction is typically dependent on the pH of the solution, reflecting the equilibrium between the thiol and the more reactive thiolate anion. The rate constants for the reaction of the thiolate are generally much higher than those for the neutral thiol.
A hypothetical kinetic study of the reaction of this compound with an electrophile would likely show a second-order rate law, first order in both the thiol species (thiol and thiolate) and the electrophile. The observed rate constant would increase with pH as the concentration of the more nucleophilic thiolate increases.
Table 1: Hypothetical pH-dependent rate constants for the reaction of a thiol with an electrophile
| pH | [Thiol] (M) | [Thiolate] (M) | k_obs (M⁻¹s⁻¹) |
| 7.0 | >99% | <1% | Low |
| 8.0 | ~50% | ~50% | Moderate |
| 9.0 | <1% | >99% | High |
This table illustrates the expected trend based on general principles of thiol reactivity and is not based on experimental data for this compound.
Computational and Theoretical Probing of 2 4 Nitrophenyl Ethane 1 Thiol
Quantum Chemical Calculations for Molecular Structure and Electronic Distribution
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-(4-nitrophenyl)ethane-1-thiol. These computational methods provide insights into the molecule's three-dimensional structure and the arrangement of its electrons, which are key determinants of its physical and chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable arrangement of atoms in a molecule, known as its ground state geometry. This calculation involves optimizing the molecular structure to find the lowest energy conformation. For this compound, a DFT study would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner.
The output of such a calculation would provide precise data on bond lengths (e.g., C-C, C-S, S-H, C-N, N-O bonds), bond angles (e.g., C-S-H angle), and dihedral angles (describing the rotation around single bonds, such as the C-C bond of the ethyl chain and the C-S bond). This information is crucial for visualizing the molecule's exact 3D shape and understanding potential steric hindrances.
Table 1: Hypothetical Optimized Geometrical Parameters from a DFT Calculation This table is a template illustrating the type of data that would be generated from a DFT study. No experimental or calculated data was found.
| Parameter | Atom Connection | Calculated Value (Example) |
| Bond Length | C-S | 1.85 Å |
| S-H | 1.35 Å | |
| C-C (ethyl) | 1.54 Å | |
| Bond Angle | C-S-H | 109.5° |
| C-C-S | 110.0° | |
| Dihedral Angle | C-C-S-H | 60.0° |
Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. From these energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Table 2: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors This table illustrates the kind of data derived from FMO analysis. No specific calculated values for this compound were found.
| Parameter | Formula | Calculated Value (Example) | Unit |
| EHOMO | - | -6.5 | eV |
| ELUMO | - | -2.0 | eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 | eV |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.25 | eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 | eV |
| Chemical Softness (S) | 1/(2η) | 0.222 | eV-1 |
Theoretical Prediction of Chemical Properties and Reactivity Parameters
Computational models can predict key chemical properties and map out potential chemical transformations, providing insights that complement experimental work.
The acidity of the thiol group (-SH), represented by its pKa value, is a crucial property. Computational methods can predict the pKa by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction (R-SH → R-S⁻ + H⁺) in a solvent, typically water. These calculations often employ thermodynamic cycles and implicit solvent models (like the Polarizable Continuum Model, PCM) to accurately simulate the solvent environment. The pKa is then derived from the calculated ΔG. For this compound, the electron-withdrawing nitro group (-NO₂) is expected to increase the acidity of the thiol proton (lower the pKa) compared to a non-substituted alkanethiol.
Theoretical calculations can be used to explore the mechanisms of reactions involving this compound. For instance, in a nucleophilic substitution reaction where the thiol acts as the nucleophile, computational chemists can map the entire reaction pathway. This involves calculating the energy profile as the reactants approach each other, form a high-energy transition state, and then relax into products.
The structure of the transition state, a fleeting molecular configuration at the peak of the energy barrier, is located and characterized. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Such analyses are vital for understanding reaction mechanisms and predicting reaction outcomes.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would model the movements of the atoms of this compound by solving Newton's equations of motion.
This approach is particularly useful for conformational analysis, revealing which shapes (conformers) the molecule prefers due to rotations around its single bonds. It also provides a detailed picture of intermolecular interactions, such as how the molecule would interact with solvent molecules or other solute molecules. For this compound, simulations could show hydrogen bonding involving the thiol group and dipole-dipole interactions originating from the polar nitro group, which govern its solubility and aggregation behavior.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of biologically active compounds. For this compound, computational SAR studies would focus on elucidating the relationships between its chemical structure and its biological or toxicological effects. While specific SAR studies on this particular compound are not extensively documented in publicly available literature, we can infer potential relationships by examining computational studies on analogous nitroaromatic and thiol-containing molecules.
The core principle of these studies is to calculate a set of molecular descriptors and correlate them with observed activity using statistical methods like multiple linear regression (MLR). nih.govijpbs.comnih.gov These descriptors can be broadly categorized into electronic, steric, and lipophilic properties.
Electronic Descriptors: These parameters are crucial for understanding the reactivity of the molecule. For nitroaromatic compounds, electronic descriptors often play a significant role in their mechanism of action, which can involve reduction of the nitro group. acs.org Key electronic descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate or accept electrons, respectively. For nitroaromatics, a low LUMO energy is often associated with greater ease of reduction and, in some cases, higher biological activity or toxicity. nih.govtandfonline.com
Mulliken Charges: These describe the partial atomic charges within the molecule, highlighting electrophilic and nucleophilic centers. The charge on the nitro group and the atoms of the phenyl ring can influence interactions with biological macromolecules. nih.gov
Steric and Lipophilic Descriptors: These descriptors relate to the molecule's size, shape, and solubility characteristics.
Molecular Volume and Surface Area: These parameters are related to how the molecule will fit into a binding site.
LogP (Octanol-Water Partition Coefficient): This is a measure of the molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Hypothetical SAR for this compound:
A hypothetical computational SAR study on this compound would involve creating a series of virtual derivatives and calculating their molecular descriptors. The goal would be to understand how modifications at different positions of the molecule affect its predicted activity.
Table 1: Hypothetical Computational Data for SAR Analysis of this compound Analogs
| Compound/Analog | Substituent (R) on Phenyl Ring | Calculated LUMO Energy (eV) | Calculated Dipole Moment (Debye) | Predicted Activity (Arbitrary Units) |
| This compound | -H | -2.5 | 4.5 | 1.0 |
| Analog 1 | -Cl (at position 2) | -2.7 | 5.0 | 1.5 |
| Analog 2 | -OCH3 (at position 2) | -2.3 | 4.2 | 0.8 |
| Analog 3 | -CH3 (at position 2) | -2.4 | 4.3 | 0.9 |
| Analog 4 | -CN (at position 2) | -2.8 | 5.5 | 1.8 |
This table is illustrative and based on general principles of computational chemistry applied to nitroaromatic compounds. The predicted activity is hypothetical and would need to be correlated with experimental data.
The data in the hypothetical table suggests that electron-withdrawing substituents, such as a chloro (-Cl) or cyano (-CN) group, lower the LUMO energy. This would likely make the nitro group more susceptible to reduction, a key step in the bioactivation of many nitroaromatic compounds. nih.gov Conversely, electron-donating groups like a methoxy (B1213986) (-OCH3) group might decrease this effect.
The Role of the Ethanethiol (B150549) Moiety:
The ethanethiol side chain provides another point for molecular interaction and modification. The thiol group (-SH) is a nucleophile and can react with electrophilic species in biological systems. nih.gov Computational studies on thiols often focus on:
Thiol pKa: The acidity of the thiol proton, which determines the concentration of the more nucleophilic thiolate anion at physiological pH. researchgate.net
Hydrogen Abstraction: The ease with which a hydrogen atom can be abstracted from the sulfur atom, which is relevant in free radical-mediated processes. researchgate.net
Modifications to the ethane (B1197151) linker could influence the positioning of the thiol group and its reactivity. For instance, introducing steric bulk near the thiol could hinder its ability to interact with a target site.
Advanced Spectroscopic and Structural Delineation Methodologies in Research on 2 4 Nitrophenyl Ethane 1 Thiol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation
High-resolution NMR spectroscopy stands as a cornerstone analytical tool for the structural and mechanistic investigation of organic compounds. Its ability to provide detailed information about the chemical environment of individual atoms makes it invaluable in identifying reaction products and intermediates.
Both ¹H and ¹³C NMR spectroscopy are routinely employed to confirm the structure of newly synthesized compounds and to identify products and intermediates in reaction mixtures. For instance, in reactions involving the functionalization of the thiol group or transformations on the nitrophenyl ring, NMR provides direct evidence of the structural changes.
The synthesis of various derivatives of nitrophenyl-containing compounds is often monitored and confirmed using NMR. For example, the formation of 1,2-bis(4-nitrophenyl)ethane, a related compound, from p-nitrotoluene is confirmed by its characteristic NMR signals. jetir.org Similarly, the synthesis of nitrophenyl-containing heterocycles, such as 5,6,7,8-tetrahydroisoquinolines, relies on NMR for structural verification. nih.gov
While specific NMR data for 2-(4-nitrophenyl)ethane-1-thiol is not extensively published, the spectra of its precursor, 2-(4-nitrophenyl)ethan-1-ol, provides a useful reference. rsc.org The ¹H NMR spectrum of this alcohol shows characteristic triplets for the methylene (B1212753) protons and distinct doublets for the aromatic protons. rsc.org The corresponding ¹³C NMR spectrum further supports the structure with signals for the aliphatic carbons and the aromatic carbons, including the carbon attached to the nitro group. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for 2-(4-nitrophenyl)ethan-1-ol rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.16 | d | 8.4 | Aromatic (2H, ortho to NO₂) |
| ¹H | 7.40 | d | 8.4 | Aromatic (2H, meta to NO₂) |
| ¹H | 3.92 | t | 6.3 | -CH₂OH |
| ¹H | 2.98 | t | 6.3 | Ar-CH₂- |
| ¹³C | 146.7 | C-NO₂ | ||
| ¹³C | 129.8 | Aromatic CH (meta to NO₂) | ||
| ¹³C | 123.7 | Aromatic CH (ortho to NO₂) | ||
| ¹³C | 62.9 | -CH₂OH | ||
| ¹³C | 38.8 | Ar-CH₂- |
Note: Data obtained in CDCl₃. Chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent and experimental conditions.
For related structures, such as substituted 1,4-benzothiazines, DNMR techniques like Nuclear Overhauser Effect (NOE) experiments have been used to establish the conformation and relative stereochemistry of the molecule. core.ac.uk For this compound, DNMR could potentially be used to study the rotational barrier around the C-C and C-S bonds, providing insights into the molecule's flexibility and preferred conformations in solution.
Mass Spectrometry Techniques for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of compounds, making it an essential tool for monitoring reaction progress and confirming the identity of products.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules. It is frequently used to monitor the progress of reactions in solution, such as the thiol-yne click reaction, where it can detect the formation of vinyl sulfides even at low concentrations in complex mixtures like petroleum. mdpi.comnih.gov
In the context of this compound, ESI-MS could be employed to:
Monitor the depletion of the starting material and the formation of products in real-time.
Identify reaction intermediates that may be too short-lived to be observed by NMR.
Confirm the molecular weight of the final products, providing crucial evidence for their identity.
The high sensitivity of ESI-MS allows for the detection of trace amounts of byproducts, offering a more complete picture of the reaction pathway. mdpi.com For instance, in studies of protein thiol modifications, ESI-MS can detect small mass shifts corresponding to various oxidation states of cysteine residues. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, typically coupled with a time-of-flight (TOF) mass analyzer. It is especially useful for the analysis of large molecules and for characterizing self-assembled monolayers (SAMs) on surfaces. nih.gov
When alkanethiols, including aromatic thiols, form SAMs on gold surfaces, MALDI-MS can be used to analyze the composition of the monolayer. nih.gov Research suggests that the MALDI process often involves the matrix solution dissolving some of the thiolate molecules from the surface, leading to the formation of disulfide species that are then detected by the mass spectrometer. nih.gov This technique is valuable for confirming the successful assembly of the monolayer and for studying its stability. MALDI-TOF MS has also been utilized for analyzing complex biological samples by using functionalized SAMs for sample cleanup and pre-concentration. researchgate.net
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of the parent thiol can be challenging, the crystal structures of its derivatives provide invaluable information about bond lengths, bond angles, and intermolecular interactions.
Table 2: Crystallographic Data for a Representative Nitrophenyl Derivative, 2-(4-Nitrophenyl)-1,3-dithiane nih.gov
| Parameter | Value |
| Chemical Formula | C₁₀H₁₁NO₂S₂ |
| Molecular Weight | 241.32 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 8.7724 (1) |
| b (Å) | 10.2079 (1) |
| c (Å) | 11.9942 (1) |
| V (ų) | 1074.05 (2) |
| Z | 4 |
Note: Data collected at 100 K.
The structural information gleaned from X-ray crystallography of derivatives is crucial for understanding the steric and electronic properties of the this compound framework, which in turn influences its reactivity and interactions with other molecules.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies in Research on this compound
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the detailed structural elucidation of molecules such as this compound. These methods provide a molecular fingerprint by probing the characteristic vibrational modes of a molecule's constituent functional groups. The resulting spectra offer valuable insights into the presence of specific chemical bonds, their electronic environment, and the nature of intermolecular interactions, most notably hydrogen bonding.
Functional Group Analysis
The vibrational spectrum of this compound is characterized by the distinct contributions of its three primary components: the p-nitrophenyl group, the ethyl spacer, and the thiol moiety.
Nitrophenyl Group Vibrations: The vibrational modes of the 4-nitrophenyl group are typically strong and readily identifiable. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are particularly prominent. Research on similar compounds, such as 4-nitrophenyl-4'-nitrobenzoate, shows these bands appearing around 1523 cm⁻¹ (asymmetric) and 1343 cm⁻¹ (symmetric) in the FT-IR spectrum researchgate.net. Theoretical studies on nitroaromatic compounds further support these assignments nih.gov. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring typically manifest in the 1600-1450 cm⁻¹ region.
Ethanethiol (B150549) Chain Vibrations: The ethyl (-CH₂-CH₂-) spacer and the thiol (-SH) group contribute their own characteristic vibrational signatures. The C-H stretching vibrations of the methylene groups in the ethyl chain are anticipated in the 2950-2850 cm⁻¹ range. The C-S stretching vibration is generally weaker and appears at lower wavenumbers. For instance, in ethanethiol, this mode is observed around 657 cm⁻¹ in the Raman spectrum. The S-H stretching vibration is of particular interest and typically appears in the region of 2600-2550 cm⁻¹ in the absence of significant hydrogen bonding. This band is often weak in the IR spectrum but can be more prominent in the Raman spectrum.
A comprehensive vibrational analysis of the related molecule, ethyl 4-nitrophenylacetate (ENPA), using DFT calculations, provides further insight into the expected vibrational modes nih.gov. Although the thiol group is replaced by an ester in ENPA, the data for the 4-nitrophenylethyl portion of the molecule is highly relevant.
Hydrogen Bonding Studies
Vibrational spectroscopy is exceptionally sensitive to the presence and strength of hydrogen bonds. The S-H group of this compound can act as a hydrogen bond donor, interacting with acceptor groups on neighboring molecules or with suitable solvents. Such interactions lead to characteristic shifts in the vibrational frequencies.
The S-H stretching frequency is a key indicator of hydrogen bonding. In a non-polar environment or in the gas phase, the S-H stretch is observed at higher wavenumbers. When the thiol group participates in a hydrogen bond (S-H···A, where A is a hydrogen bond acceptor), the S-H bond is weakened and elongated. This results in a red-shift (a shift to lower frequency) of the S-H stretching band in the IR and Raman spectra. The magnitude of this shift is generally correlated with the strength of the hydrogen bond.
Studies on aromatic thiols have demonstrated significant red-shifts of the S-H stretching frequency in the presence of hydrogen-bonding solvents. For example, the S-H stretching frequency (ν(S-H)) of p-thiocresol shifts from 2585 cm⁻¹ in chloroform (B151607) to 2563 cm⁻¹ in its crystalline form, indicating intermolecular S-H···π interactions researchgate.net. In another study, intramolecular hydrogen bonds in certain thiol compounds have been shown to cause the S-H stretching frequency to appear at much lower wavenumbers, in the range of 2493-2436 cm⁻¹.
For this compound, intermolecular hydrogen bonding could occur between the thiol proton of one molecule and the oxygen atoms of the nitro group of an adjacent molecule (S-H···O-N). This interaction would be expected to produce a notable red-shift in the S-H stretching band compared to its position in a dilute, non-polar solution. The study of these spectral shifts in various solvents of differing polarity and hydrogen-bonding capability can provide quantitative information about the hydrogen-bonding thermodynamics.
Data Tables
The following tables summarize the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.
Table 1: Characteristic FT-IR and Raman Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum | Reference |
| Nitro (NO₂) | Asymmetric Stretch | ~1523 | FT-IR, Raman | researchgate.net |
| Nitro (NO₂) | Symmetric Stretch | ~1343 | FT-IR, Raman | researchgate.net |
| Aromatic Ring | C-H Stretch | >3000 | FT-IR, Raman | vscht.cz |
| Aromatic Ring | C=C Stretch | 1600-1450 | FT-IR, Raman | vscht.cz |
| Ethyl (-CH₂-CH₂-) | C-H Stretch | 2950-2850 | FT-IR, Raman | vscht.cz |
| Thiol (-SH) | S-H Stretch (free) | 2600-2550 | FT-IR, Raman | researchgate.net |
| Thiol (-SH) | S-H Stretch (H-bonded) | <2550 | FT-IR, Raman | researchgate.net |
| Thiol (-SH) | C-S Stretch | ~657 | Raman |
Chemical Applications of 2 4 Nitrophenyl Ethane 1 Thiol As a Building Block and Reactive Intermediate
Utilization in the Synthesis of Complex Organic Molecules
As a bifunctional molecule, 2-(4-Nitrophenyl)ethane-1-thiol is a promising candidate for the synthesis of more complex organic structures, particularly heterocyclic systems.
The thiol group is a key nucleophile in the formation of various sulfur-containing heterocycles. Although specific examples employing this compound are not prominent in the literature, its role can be inferred from standard synthetic methodologies.
Thiazole (B1198619) Synthesis: Thiazoles are often synthesized via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. Alternatively, they can be prepared from reactions involving a thiol component. For instance, this compound could theoretically react with a suitable electrophile, such as a 2-halo-1,3-dicarbonyl compound, to form a thiazole ring. The nitrophenyl group would remain as a substituent on the final heterocyclic product, where it could be used for further functionalization, for example, by reduction to an amine.
Triazole Synthesis: The synthesis of 1,2,4-triazole-3-thione derivatives is a well-established area of heterocyclic chemistry. These syntheses often begin with a carboxylic acid that is converted to a hydrazide, then to a potassium dithiocarbazinate, and finally cyclized. A more direct conceptual route involving this compound would be its use as a sulfur nucleophile. For example, it could potentially react with substituted 1,2,4-triazole (B32235) precursors to introduce the 2-(4-nitrophenyl)ethylthio side chain onto the triazole ring. google.comsigmaaldrich.com The incorporation of this specific sidechain could modify the biological activity or physical properties of the resulting triazole derivative. google.com
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. beilstein-journals.orgmdpi.comresearchgate.netnih.gov The design of MCRs often relies on reactants with multiple functional groups.
The structure of this compound, with its nucleophilic thiol group and electronically modifiable nitrophenyl ring, makes it a conceptually attractive candidate for MCRs.
As a Nucleophilic Component: The thiol group can act as a potent nucleophile in various MCRs. For example, in a Passerini-type or Ugi-type reaction that is adapted to include a thiol, this compound could introduce the 2-(4-nitrophenyl)ethylthio moiety into a complex peptide-like scaffold. beilstein-journals.org
Post-MCR Modification: The nitro group on the aromatic ring serves as a latent functional group. After the MCR has been performed using the thiol functionality, the nitro group can be chemically transformed (e.g., reduced to an amine) to allow for subsequent diversification of the molecule, a strategy known as post-MCR modification. This dual functionality enhances the value of this compound as a building block for creating diverse molecular libraries.
Engineering of Functional Supramolecular Architectures
The molecule's distinct functionalities lend themselves to the construction of ordered molecular assemblies through both non-covalent and covalent interactions.
The formation of self-assembled monolayers (SAMs) by adsorbing alkanethiols onto gold surfaces is a cornerstone of nanoscience and surface chemistry. rsc.orgsigmaaldrich.comrsc.org This process is driven by the strong, semi-covalent interaction between sulfur and gold atoms, leading to highly ordered, densely packed molecular layers. sigmaaldrich.com
While specific studies on this compound SAMs are not readily found, its behavior can be predicted based on established principles. rsc.orgtugraz.at It would be expected to form a SAM on a gold substrate, with the molecule oriented such that the thiol group binds to the surface and the 4-nitrophenyl group is exposed as the terminal functionality.
| Feature | Description | Reference |
|---|---|---|
| Driving Force | Strong affinity between sulfur and gold (approx. 45 kcal/mol), forming a stable Au-S bond. | sigmaaldrich.com |
| Organization | Spontaneous formation of a densely packed, ordered monolayer. Interchain van der Waals forces and interactions between phenyl rings would contribute to ordering. | sigmaaldrich.comrsc.org |
| Surface Functionality | The surface of the SAM would be decorated with nitro groups (-NO2). | |
| Potential Applications | The exposed nitro groups could be used as chemical handles for further surface functionalization or to create surfaces with specific electronic or wetting properties. |
The presence of the terminal nitrophenyl group is significant. It provides a handle for further chemical reactions on the surface of the SAM. For instance, the nitro group could be electrochemically reduced to an amine, which could then be used to attach other molecules, such as proteins or DNA, creating a functional biosensor.
Beyond thiol-gold interactions, the functional groups of this compound can be used to build larger, covalently linked molecular architectures.
Thiol-Ene/Thiol-Yne Chemistry: The thiol group can readily participate in "click" chemistry reactions, such as the radical-mediated thiol-ene or thiol-yne reaction. This allows for the efficient and regioselective linking of this compound to molecules containing double or triple bonds, forming polymers, dendrimers, or cross-linked networks.
Disulfide Bonds: Mild oxidation of the thiol group can form a disulfide bond, linking two molecules of this compound together to create 1,2-bis(4-nitrophenyl)ethyl disulfide. This reversible covalent linkage is a common motif in dynamic covalent chemistry and can be used to create responsive materials.
Amide/Imine Linkages: As previously mentioned, the nitro group can be reduced to an aniline (B41778) derivative. This amine can then be used in standard condensation reactions with carboxylic acids or aldehydes/ketones to form stable amide or imine bonds, respectively. This provides a secondary method for covalent assembly, orthogonal to the chemistry of the thiol group.
Role in Catalysis and Ligand Design
The sulfur atom in thiols can act as a soft ligand that coordinates with various transition metals. Therefore, this compound could conceptually be used as a ligand in the design of novel catalysts.
The thiol would serve as the anchor point to the metal center. The 2-(4-nitrophenyl)ethyl framework would then act as the ligand backbone. The electronic properties of this ligand would be influenced by the strongly electron-withdrawing nitro group on the phenyl ring. This electronic effect could be transmitted to the metal center, thereby modulating its catalytic activity or selectivity. For example, a more electron-deficient metal center might exhibit enhanced reactivity in certain oxidative reactions. While specific examples are not documented, the synthesis of metal complexes with ligands bearing a nitrophenyl moiety is a known strategy in catalyst design. orgsyn.org
As a Ligand in Metal-Catalyzed Transformations
The sulfur atom in this compound possesses lone pairs of electrons, making it an effective ligand for a variety of metal centers. The formation of metal-thiolate bonds is a fundamental interaction exploited in catalysis and materials science. nih.gov When this compound coordinates to a metal, it can influence the metal's electronic properties, steric environment, and catalytic activity.
One of the most prominent applications of thiols as ligands is in the stabilization of metal nanoparticles, particularly gold nanoparticles (AuNPs). researchgate.net Alkanethiols spontaneously form self-assembled monolayers (SAMs) on gold surfaces through strong gold-sulfur interactions, which are on the order of 45 kcal/mol. sigmaaldrich.com This process involves the chemisorption of the thiol onto the gold surface, creating a stable, ordered layer. sigmaaldrich.comsciengine.com In the context of this compound, the thiol group would anchor the molecule to the surface of a gold nanoparticle, while the nitrophenyl group would be exposed, modifying the surface chemistry of the nanoparticle. These functionalized nanoparticles can act as catalysts themselves, for instance, in the reduction of other nitroaromatic compounds. nih.govsciepublish.com
Beyond nanoparticle stabilization, thiols can act as cooperative ligands in homogeneous catalysis. Research has shown that thiol and thiolate ligands can participate directly in catalytic cycles. For example, in ruthenium-catalyzed hydrogenation reactions, the thiol S-H bond can be involved in metal-ligand cooperation, facilitating the activation of hydrogen. nih.gov The reversible interaction between the metal center and the thiol(ate) ligand can create unique catalytic activity, potentially leading to enhanced reaction rates or altered selectivity. nih.gov While specific studies detailing this compound in such systems are not prevalent, its fundamental thiol functionality suggests potential for similar reactivity. The electronic effect of the para-nitro group, being strongly electron-withdrawing, would modulate the properties of the sulfur ligand and, consequently, the catalytic behavior of the metal complex.
| Metal Center | Type of Interaction | Application |
| Gold (Au) | Chemisorption, Self-Assembled Monolayer (SAM) Formation | Stabilization of Gold Nanoparticles (AuNPs) mdpi.comresearchgate.net |
| Ruthenium (Ru) | Cooperative Ligand, Reversible Thiolate Formation | Homogeneous Catalysis (e.g., Hydrogenation) nih.gov |
| Various Transition Metals | Ligand Coordination | Formation of Metal Complexes with tailored electronic properties |
Precursor for Organocatalytic Species
While direct use of this compound as an organocatalyst is not extensively documented, its structure contains the necessary functionalities to serve as a precursor for organocatalytic species. The thiol group is a well-known nucleophile and can participate in Michael additions, a key reaction in organocatalysis. Furthermore, the nitro group can be chemically transformed into other functional groups, such as an amine, which is a cornerstone of many organocatalytic scaffolds.
The conversion of the nitro group to an amine via reduction would yield 2-(4-aminophenyl)ethane-1-thiol. This resulting molecule possesses both a nucleophilic thiol group and a primary amine. The amine functionality is a common feature in many organocatalysts, such as those derived from proline or cinchona alkaloids, where it often participates in the formation of enamine or iminium ion intermediates. The presence of the thiol group in the same molecule opens up the possibility of creating bifunctional organocatalysts, where the thiol could act as a hydrogen-bond donor or a secondary nucleophilic site to control stereochemistry and reactivity.
The synthesis of such a bifunctional catalyst would involve standard reduction procedures for the nitro group, which are typically high-yielding. The resulting aminothiol (B82208) could then be employed in various organocatalytic transformations, expanding the toolbox of available catalysts.
| Functional Group | Potential Role in Organocatalysis | Transformation Required |
| Thiol (-SH) | Nucleophile in Michael additions, Hydrogen-bond donor | None |
| Nitro (-NO2) | Precursor to other functional groups | Reduction to Amine (-NH2) |
| Amine (-NH2) | Formation of enamines/iminiums, Brønsted base | Reduction of the nitro group |
Polymer and Material Synthesis via Thiol-Ene Chemistry (Mechanism-focused)
Thiol-ene chemistry is a powerful and versatile "click" reaction that involves the addition of a thiol across a carbon-carbon double bond (an "ene"). wikipedia.org This reaction is known for its high efficiency, rapid reaction rates, insensitivity to oxygen (in radical-mediated pathways), and formation of homogeneous polymer networks. wikipedia.orgresearchgate.net this compound is an ideal candidate for this chemistry, with its thiol group serving as the reactive handle for incorporation into polymer chains or for surface functionalization. rsc.orgnih.gov
The thiol-ene reaction can proceed through two primary mechanisms:
Radical-Mediated Addition: This is the most common pathway, typically initiated by photolysis or thermal decomposition of a radical initiator. wikipedia.orgresearchgate.net
Initiation: A radical initiator (e.g., AIBN, DMPA) generates an initial radical species upon exposure to heat or UV light.
Chain Transfer: The initiator radical abstracts the hydrogen atom from the thiol (R-SH), creating a thiyl radical (R-S•).
Propagation: The thiyl radical adds to an alkene (the "ene") in an anti-Markovnikov fashion, forming a carbon-centered radical. This new radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and forming the final thioether product. This regenerated thiyl radical can then participate in the next addition, propagating the chain reaction. wikipedia.org
Base/Nucleophile-Catalyzed Michael Addition: This pathway is employed when the alkene is electron-deficient, such as in acrylates or maleimides. taylorandfrancis.comresearchgate.net
Initiation: A base or nucleophile (e.g., an amine, phosphine) deprotonates the thiol to form a thiolate anion (R-S⁻).
Propagation: The highly nucleophilic thiolate attacks the electron-deficient double bond in a conjugate (Michael) addition, forming a carbanion intermediate.
Proton Transfer: The carbanion is subsequently protonated, often by a protonated base or another thiol molecule, to yield the final thioether product and regenerate the catalyst. taylorandfrancis.com
In either mechanism, this compound can be reacted with multifunctional "ene" monomers to create cross-linked polymer networks. taylorandfrancis.com The resulting material would have the nitrophenyl moiety regularly incorporated throughout the polymer structure, imparting specific chemical and physical properties. For example, the presence of the nitro groups could enhance the polymer's thermal stability or provide sites for further chemical modification.
| Parameter | Radical-Mediated Thiol-Ene | Nucleophile-Catalyzed Thiol-Michael |
| "Ene" Type | Electron-rich or unactivated alkenes | Electron-deficient alkenes (e.g., acrylates) taylorandfrancis.com |
| Initiator | Radical Initiators (e.g., AIBN, DMPA) + UV/Heat nih.gov | Base/Nucleophile (e.g., amines, phosphines) researchgate.net |
| Key Intermediate | Thiyl Radical (R-S•) wikipedia.org | Thiolate Anion (R-S⁻) taylorandfrancis.com |
| Regioselectivity | Anti-Markovnikov wikipedia.org | Conjugate Addition |
| Oxygen Sensitivity | Low researchgate.net | Not applicable |
Research on Derivatives and Analogs of 2 4 Nitrophenyl Ethane 1 Thiol
Systematic Exploration of Structural Modifications and Their Chemical Impact
Variations in the Nitroaromatic Moiety
The nitroaromatic portion of the molecule is a key determinant of its reactivity. The electron-withdrawing nature of the nitro group significantly influences the properties of the aromatic ring and, by extension, the entire molecule.
The position of the nitro group on the phenyl ring is a critical factor. When the nitro group is at the ortho or para position relative to the ethanethiol (B150549) substituent, it can effectively withdraw electron density from the benzene (B151609) ring through resonance. doubtnut.comvedantu.comdoubtnut.com This extended conjugation stabilizes the negative charge that may develop during nucleophilic attack on the aromatic ring, thereby increasing the reactivity of the compound towards such reactions. doubtnut.comvedantu.com In contrast, a nitro group at the meta position does not participate in this resonance stabilization of the intermediate, leading to a lesser impact on reactivity. vedantu.com
Replacing the nitro group with other electron-withdrawing groups, such as cyano (-CN) or trifluoromethyl (-CF₃), can also modulate the electronic properties of the aromatic ring. The relative electron-withdrawing strength of these groups will dictate the degree to which they activate the ring towards nucleophilic substitution.
Conversely, the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), would be expected to decrease the reactivity of the aromatic ring towards nucleophiles by increasing electron density.
Modifications to the Ethane (B1197151) Linker and Thiol Position Isomers
Alterations to the two-carbon ethane bridge and the position of the thiol group introduce further structural diversity and can significantly affect the molecule's chemical behavior.
Modifications to the ethane linker could include changing its length (e.g., to a propane (B168953) or butane (B89635) chain) or introducing substituents on the carbons of the linker. These changes can impact the molecule's conformational flexibility and the steric environment around the thiol group and the aromatic ring.
The synthesis of positional isomers of the thiol group, such as 1-(4-nitrophenyl)ethane-1-thiol, where the thiol is attached to the benzylic carbon, would lead to a molecule with distinctly different chemical properties. The benzylic thiol would be expected to have different acidity and reactivity compared to the primary thiol in the parent compound due to the proximity to the aromatic ring.
The synthesis of various nitro-substituted heterocyclic compounds, such as tetrahydroquinolines, demonstrates the broad scope of chemical transformations that can be applied to structures containing a nitrophenyl group. youtube.comscielo.org.co These synthetic strategies could potentially be adapted to create novel analogs of 2-(4-nitrophenyl)ethane-1-thiol with modified linker and thiol functionalities.
Comparative Reactivity and Mechanistic Studies of Analogs
Comparative studies of the reactivity of this compound analogs are crucial for understanding the underlying reaction mechanisms. Kinetic studies of nucleophilic aromatic substitution (SNAr) reactions involving related compounds, such as 1-chloro-2,4-dinitrobenzene (B32670) with biothiols, provide insights into the reaction pathways. nih.gov These studies often reveal whether a reaction proceeds through a stepwise mechanism involving a Meisenheimer intermediate or a concerted pathway. nih.govnih.gov
The Brønsted-type plots derived from kinetic data are valuable tools for elucidating reaction mechanisms. nih.gov For instance, a linear Brønsted plot for the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates suggests a consistent mechanism across a series of related compounds. researchgate.net The slope of this plot (βnuc) can provide information about the degree of bond formation in the transition state. psu.edu
The replacement of an oxygen atom with a more polarizable sulfur atom in the leaving group of related esters has been shown to significantly increase reactivity, highlighting the importance of the thiol group in the reactivity of this compound and its analogs. researchgate.net
Rational Design of New Chemical Entities Based on the this compound Scaffold
The this compound scaffold can serve as a starting point for the rational design of new molecules with specific functions, particularly in the realm of enzyme inhibition. nih.govnih.gov The principles of rational drug design involve using the structural information of a target protein to design molecules that can bind with high affinity and selectivity. nih.gov
A flexible scaffold-based approach allows for the design of molecules that can adapt their conformation to fit into the binding sites of different receptors. nih.gov By understanding the structure-activity relationships of this compound analogs, medicinal chemists can make targeted modifications to optimize interactions with a biological target. For example, the synthesis of a series of compounds with varying substituents on the aromatic ring or modifications to the linker could be guided by computational modeling to predict binding affinities.
The design of inhibitors often involves creating molecules that mimic the natural substrate or transition state of an enzyme-catalyzed reaction. The thiol group of this compound is a key functional group that can participate in interactions with enzyme active sites, for instance, by forming covalent bonds with cysteine residues or coordinating with metal ions.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and application of thiols such as 2-(4-Nitrophenyl)ethane-1-thiol are primed for integration with continuous flow chemistry and automated synthesis platforms. While specific literature on the flow synthesis of this exact compound is nascent, the principles of flow chemistry offer significant advantages for thiol-related reactions, which can be sensitive and prone to side reactions, such as oxidation to disulfides.
Flow chemistry platforms enable precise control over reaction parameters like temperature, pressure, and stoichiometry, leading to improved yields, higher purity, and enhanced safety, particularly when handling reactive intermediates. Automated systems can perform multi-step syntheses and reaction optimizations with high throughput. For instance, an automated workflow has been developed to computationally screen and model the reactivity of thiols in Michael-type additions, demonstrating the potential for high-throughput evaluation that can be paired with automated synthesis hardware. nih.gov The combination of predictive modeling and automated execution can streamline the discovery of optimal reaction conditions for the synthesis and subsequent reactions of this compound.
Exploration of Novel Catalytic Systems for Thiol-Related Reactions
Recent years have seen a surge in the development of novel catalytic systems for reactions involving thiols, moving away from traditional methods that often require harsh conditions or toxic reagents. unito.it These advancements are directly applicable to the functionalization and use of this compound, particularly in thiol-ene "click" reactions.
Key emerging catalytic strategies include:
Visible-Light Photocatalysis: Inexpensive and non-toxic catalysts like bismuth oxide (Bi₂O₃) have been shown to effectively initiate radical thiol-ene reactions under visible light. organic-chemistry.org This method allows for the mild and selective anti-Markovnikov hydrothiolation of olefins, is tolerant of diverse functional groups, and can be used for late-stage functionalization of complex molecules. organic-chemistry.org
Catalyst-Free Photochemical Reactions: Research has demonstrated that some thiol-ene reactions can be promoted by light without any photocatalyst or additive. unito.it A notable example uses purple light to initiate the reaction, with the ability to use water as a sustainable solvent, which minimizes waste and simplifies purification. unito.it
Organocatalysis: Organic molecules such as phenylglyoxylic acid and benzophenone (B1666685) have been successfully employed as photosensitizers for thiol-ene coupling. researchgate.net These organocatalytic systems offer an alternative to metal-based catalysts, which can be expensive and environmentally taxing. researchgate.net
Nitroxide-Mediated Reactions: The stable radical TEMPO ((2,2,6,6-tetramethyl piperidin-1-yl)oxyl) has been used to initiate thiol-ene reactions. rsc.org The efficiency of these reactions is influenced by the choice of solvent and the electronic properties of the ene reactant. rsc.org
| Catalytic System | Key Features | Typical Reaction Conditions | Advantages | Reference |
|---|---|---|---|---|
| Bismuth Oxide (Bi₂O₃) | Visible-light photocatalysis | Visible light, low catalyst loading, solvents like DMF or DMSO | Nontoxic, inexpensive, mild conditions, high conversion (>95%) | organic-chemistry.org |
| Catalyst-Free | Purple-light promoted | Purple light, degassed H₂O or CH₂Cl₂/H₂O | Sustainable (can use water), avoids catalyst contamination, simplifies purification | unito.it |
| Phenylglyoxylic Acid | Organocatalytic photosensitizer | Light irradiation, organic solvents | Metal-free, alternative to potentially toxic metal catalysts | researchgate.net |
| TEMPO | Nitroxide-mediated radical initiation | 35 °C, solvents like methanol (B129727) or chloroform (B151607) | Effective for electron-deficient enes, allows for kinetic studies | rsc.org |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A deeper understanding and optimization of reactions involving this compound require robust monitoring techniques. While traditional offline methods are common, the field is moving towards advanced, real-time spectroscopic probes.
Standard Monitoring Techniques: Currently, reactions involving related nitrophenyl and thiol compounds are often monitored using established spectroscopic methods. For example, the progress of nitroaldol reactions to form precursors of nitrophenyl compounds has been tracked by Thin-Layer Chromatography (TLC), with final analysis by High-Performance Liquid Chromatography (HPLC) to determine enantiomeric excess. orgsyn.org Similarly, the kinetics of TEMPO-initiated thiol-ene reactions have been monitored via ¹H NMR spectroscopy. rsc.org
Real-Time Spectrophotometry: For reactions involving the 4-nitrophenyl group, UV-Vis spectrophotometry offers a powerful tool. The release of the 4-nitrobenzenethiolate anion, which has a distinct absorbance, can be monitored in real-time to determine pseudo-first-order rate constants. nih.gov This provides direct kinetic data as the reaction proceeds.
Future research will likely focus on integrating more sophisticated Process Analytical Technology (PAT), such as in-situ Infrared (IR) or Raman spectroscopy, into flow reactors. These techniques can provide continuous, real-time data on the concentration of reactants, intermediates, and products, allowing for dynamic optimization and control of the reaction environment for the synthesis and use of this compound.
Interdisciplinary Research with Materials Science Focusing on Chemical Processes
The thiol group is highly effective for anchoring molecules to surfaces, making this compound a candidate for research at the intersection of chemistry and materials science. The focus here is on the chemical processes of surface functionalization, rather than the bulk properties of the resulting material.
Thiol-ene click chemistry provides a robust and efficient method for modifying surfaces. nih.gov A promising strategy involves a two-step process: first, a surface is treated with a polymer that has both an anchoring group (like catechol for metal surfaces) and a reactive handle (like an allyl group). Second, a thiol such as this compound can be "clicked" onto the allyl groups under photoinitiation. nih.gov This approach allows for the precise tailoring of surface chemistry. The introduction of the nitrophenyl moiety could be used to systematically alter interfacial properties.
This functionalization chemistry is not limited to metal surfaces. Graphene oxide, for example, has been functionalized using related nitrophenyl compounds to create new carrier materials. rsc.org The chemical reactions at the surface are central to creating these advanced materials, and the specific structure of this compound offers a unique combination of a thiol anchor and an electronically distinct aromatic group for such applications.
Computational Predictions Guiding Experimental Design and Discovery
Computational chemistry has become an indispensable tool for predicting reaction outcomes and guiding experimental work, saving significant time and resources. For thiol-related reactions, computational models are particularly insightful.
Density Functional Theory (DFT): DFT calculations are widely used to investigate reaction mechanisms and kinetics. Studies have employed DFT to understand the influence of solvents and the nature of different alkene reactants on TEMPO-initiated thiol-ene reactions, with computational findings showing strong agreement with experimental data. rsc.org
Automated Computational Screening: High-throughput computational workflows have been developed to model hundreds of thiol-Michael addition reactions using DFT. nih.gov These models can predict the stability of intermediates and products, identifying which reactions are likely to be successful. The stability of the carbanion intermediate was found to be highly sensitive to electronic effects, while product stability was more dependent on sterics. nih.gov
By applying these computational models to this compound, researchers can predict its reactivity with a wide range of substrates, identify promising catalytic systems, and design experiments with a higher probability of success.
| Computational Method | Focus of Study | Key Insights Provided | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Effect of solvents and enes on TEMPO-initiated thiol-ene reactions | Predicted reactivity in different solvents (e.g., methanol > chloroform) and for different enes (electron-deficient > electron-rich), matching experimental results. | rsc.org |
| Automated DFT Workflow | Modeling of 325 thiol-Michael additions to various olefins | Predicted reaction exergonicity and intermediate stability; identified electronic effects as key for intermediate stability and sterics for product stability. | nih.gov |
| Complete Basis Set (CBS-QB3) | Energetics and kinetics of radical-initiated thiol-ene reactions | Determined activation barriers for propagation and chain-transfer steps; allowed for prediction of rate constants and overall reaction kinetics based on alkene structure. | researchgate.net |
Q & A
Q. What are the optimal synthetic routes for 2-(4-Nitrophenyl)ethane-1-thiol, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiolation reactions. For example:
Starting Material : React 4-nitrobenzyl bromide with thiourea in ethanol under reflux to form the thiol precursor.
Reduction : Use NaBH₄ or LiAlH₄ to reduce intermediate disulfides to the thiol.
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization.
Purity is confirmed via GC-MS (retention time comparison) and ¹H/¹³C NMR (peak integration for -SH at ~1.5 ppm and nitro group resonance at ~8.2 ppm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies the aromatic protons (doublets at δ 7.5–8.3 ppm) and ethane-thiol backbone (multiplet at δ 2.8–3.2 ppm). ¹³C NMR confirms the nitro group (C-NO₂ at ~148 ppm) .
- FT-IR : Stretching vibrations for -SH (~2550 cm⁻¹) and NO₂ (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- Elemental Analysis : Validates C, H, N, S composition (deviation <0.3% theoretical) .
Advanced Research Questions
Q. How does the nitro group influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitro group enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack. For example:
- Thiol-Disulfide Exchange : The -SH group reacts with oxidized glutathione (GSSG) to form mixed disulfides, monitored via HPLC with UV detection (λ = 280 nm) .
- Comparative Studies : Substituents like -Cl (electron-withdrawing) vs. -OCH₃ (electron-donating) alter reaction rates (kinetic studies show 3x faster substitution with -NO₂ vs. -Cl) .
Q. What strategies mitigate oxidative degradation of the thiol group during storage?
- Methodological Answer :
- Inert Atmosphere : Store under argon or nitrogen at -20°C to minimize disulfide formation .
- Stabilizers : Add 1% (w/v) EDTA to chelate metal ions that catalyze oxidation .
- Lyophilization : Freeze-drying in the presence of trehalose preserves thiol integrity (recovery >95% after 6 months) .
Q. How can researchers resolve contradictions in reported biological activities of similar nitrophenyl thiol derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., HeLa, A549) using standardized assays (MTT or SRB). For example:
| Cell Line | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|
| HeLa | 3.24 | Apoptosis induction | |
| MCF-7 | 4.50 | Cell cycle arrest |
- Structural Optimization : Modify the ethane-thiol chain length or nitro group position to isolate structure-activity relationships (SAR) .
Q. What computational methods predict the compound's interaction with cysteine residues in proteins?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to caspase-3 (PDB ID: 3DEH). The thiol group forms a covalent bond with Cys163 (binding energy: -8.2 kcal/mol) .
- MD Simulations : GROMACS analysis (50 ns trajectory) reveals stable hydrogen bonding between the nitro group and Arg164 .
Data Contradiction Analysis
Q. Why do studies report conflicting pKa values for the thiol group in nitrophenyl derivatives?
- Methodological Answer : Discrepancies arise from solvent polarity and measurement techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
